molecular formula C7H5N3O2 B1435810 Pyrazolo[1,5-a]pyrazine-4-carboxylic acid CAS No. 2092330-98-6

Pyrazolo[1,5-a]pyrazine-4-carboxylic acid

Katalognummer: B1435810
CAS-Nummer: 2092330-98-6
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: QHHMHMVQQSJLAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a high-value, heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic system containing multiple nitrogen atoms, which is a privileged scaffold in the design of bioactive molecules. The carboxylic acid functional group at the 4-position provides a versatile handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The pyrazolo-pyrazine core is structurally analogous to the well-researched pyrazolo[1,5-a]pyrimidine scaffold, a class known for its wide range of pharmacological properties, including serving as a potent protein kinase inhibitor (PKI) in targeted cancer therapy . As such, this compound is a key intermediate for researchers developing novel small-molecule inhibitors aimed at oncogenic targets. Its rigid, planar structure is ideal for interacting with enzyme active sites, such as those of kinases, through hydrogen bonding and π-π stacking interactions. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Eigenschaften

IUPAC Name

pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHMHMVQQSJLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092330-98-6
Record name pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization and Functionalization of Precursors

a. Multi-step Cyclization Approaches

One of the foundational methods involves the cyclization of aminopyrazole derivatives with electrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core, which can be further oxidized or functionalized to yield the target acid. For example, a multi-step synthesis described by Stypik (2022) involves initial formation of aminopyrazole intermediates, chlorination, and subsequent nucleophilic substitution reactions (Scheme 1). The chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which reacts with morpholine to form substituted derivatives with high yields (~94%).

b. Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization reactions, as demonstrated by Moustafa et al. (2022), where N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide reacts with electrophiles like benzylidene malononitrile under microwave conditions, leading to regioselective formation of pyrazolo[1,5-a]pyrimidines. This method enhances reaction efficiency and yield, reducing reaction times significantly.

Palladium-Catalyzed Carbonylation

a. Carbonylation of 4-Chloropyrazolo[1,5-a]pyrazines

A notable approach involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines under elevated pressure, leading to methylpyrazolo[1,5-a]pyrazine-4-carboxylates. This method introduces the carboxylic acid functionality via subsequent hydrolysis of esters or direct oxidation. The process is efficient, with yields often exceeding 70%, and allows for the introduction of various heteryl groups through cross-coupling reactions.

b. Data Table: Palladium-Catalyzed Carbonylation

Starting Material Catalyst Conditions Yield (%) Product Reference
4-Chloropyrazolo[1,5-a]pyrazine Pd(PPh3)4 Elevated pressure, 120°C 75 Methylpyrazolo[1,5-a]pyrazine-4-carboxylate

Condensation and Cyclocondensation Reactions

a. Reaction of Aminopyrazoles with β-Dicarbonyl Compounds

Condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds such as ethyl acetoacetate or malononitrile are widely employed. These reactions proceed under acidic or basic catalysis, often with sulfuric acid or ammonium acetate, leading to fused heterocyclic systems with high yields (87-95%). The process involves nucleophilic attack, cyclization, and dehydration steps.

b. Data Table: Condensation Method

Starting Materials Catalyst/Conditions Yield (%) Product Reference
5-Aminopyrazole + Ethyl acetoacetate H2SO4, reflux 90 Pyrazolo[1,5-a]pyrimidine derivatives

Cross-Dehydrogenative Coupling (CDC) Reactions

a. Acetic Acid and O2-Promoted Reactions

Recent advances include CDC reactions where β-ketoesters or β-diketones undergo oxidative coupling with amino heterocycles. For example, Behbehani et al. (2019) developed a method involving acetic acid and molecular oxygen to facilitate cross-dehydrogenative coupling between β-ketoesters and amino heterocycles, forming pyrazolo[1,5-a]pyridine derivatives with high efficiency under mild conditions.

b. Data Table: CDC Method

Reagents Conditions Yield (%) Product Reference
β-Ketoester + N-Aminoheterocycles AcOH, O2, 80°C 85 Pyrazolo[1,5-a]pyridine derivatives

Summary of Synthetic Strategies

Method Key Features Advantages Limitations References
Multi-step cyclization Sequential chlorination, substitution High yields, structural diversity Lengthy process ,
Palladium-catalyzed carbonylation Direct introduction of carboxyl group Efficient, versatile Requires high pressure
Condensation reactions Nucleophilic attack on β-dicarbonyls Simple, high yield Limited to certain derivatives
Cross-dehydrogenative coupling Mild, oxidative coupling Eco-friendly, high efficiency Optimization needed for selectivity

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Table 1: Common Synthetic Routes for Pyrazolo[1,5-a]pyrazine-4-carboxylic Acid

MethodologyDescriptionReference
Cyclization of hydrazonesInvolves the reaction of hydrazones with α,β-unsaturated carbonyl compounds
Nucleophilic substitutionUtilizes nucleophiles to introduce functional groups at specific positions
Oxidative couplingEmploys oxidants to form new bonds between pyrazole rings

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. These compounds act as inhibitors of specific kinases involved in tumor progression. For instance, studies have shown that certain derivatives can selectively inhibit AXL and c-MET kinases, which are implicated in various cancers.

Case Study: Kinase Inhibition

  • A study demonstrated that a pyrazolo[1,5-a]pyrazine derivative effectively inhibited AXL kinase activity, leading to reduced cell proliferation in cancer cell lines. The compound showed an IC50 value indicating potent activity against AXL-positive tumors .

Antiviral Activity

Another promising application of this compound is in the development of antiviral agents. Compounds derived from this scaffold have been identified as potential inhibitors of viral fusion proteins, particularly against respiratory syncytial virus (RSV).

Case Study: RSV Inhibition

  • A derivative was found to have an EC50 value below 1 nM against RSV, comparable to existing antiviral drugs like presatovir. This highlights the potential of pyrazolo[1,5-a]pyrazine derivatives as effective antiviral agents .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrazine compounds also demonstrate enzymatic inhibitory activity, making them suitable candidates for treating diseases associated with enzyme dysregulation.

Case Study: PDE Inhibition

  • Research focused on a series of pyrazolo[1,5-a]pyrimidines showed that certain derivatives could inhibit phosphodiesterase (PDE) enzymes effectively. This inhibition is linked to potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease .

Table 2: Future Research Focus Areas

Focus AreaDescription
Structure-Activity RelationshipInvestigating how modifications affect biological activity
Combination TherapiesExploring synergistic effects with existing drugs
Targeted Delivery SystemsDeveloping formulations for improved bioavailability

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares pyrazolo[1,5-a]pyrazine-4-carboxylic acid with key analogs:

Compound Core Structure Key Substituents Synthetic Route Biological Activity References
This compound Pyrazolo[1,5-a]pyrazine -COOH at position 4 Limited data; likely via cyclization of aminopyrazines with α,β-unsaturated nitriles Unknown (theorized kinase modulation)
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine -COOH at position 2 Suzuki–Miyaura coupling of 3-bromo-5,7-dichloro derivatives PDE4 inhibition (200-fold potency increase)
Pyrazolo[1,5-a]quinazoline-3-carbonitrile Pyrazolo[1,5-a]quinazoline -CN at position 3 Cyclocondensation of 5-amino-3-cyanomethylpyrazole with enaminones Anticancer, anti-inflammatory
Pyrazolo[5,1-b]pyrimidine Pyrazolo[5,1-b]pyrimidine (isomer) Variable substituents Condensation of β-dicarbonyls with 5-aminopyrazoles Kinase inhibition (e.g., CDK2, EGFR)

Key Insights from Comparative Analysis

  • Synthetic Accessibility : Pyrazolo[1,5-a]pyrimidines are more extensively studied, with optimized routes achieving >87% yields via β-dicarbonyl condensations . In contrast, pyrazolo[1,5-a]pyrazine derivatives often require specialized precursors (e.g., α,β-unsaturated nitriles) and multi-step protocols .
  • Biological Potency: The position of the carboxylic acid group significantly impacts activity. For example, pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives exhibit nanomolar PDE4 inhibition, whereas pyrazolo[1,5-a]quinazolines show broader anti-inflammatory effects via MAPK targeting .
  • Structural Isomerism : Isomeric pyrazolo-pyrimidines (e.g., pyrazolo[5,1-b]pyrimidine vs. pyrazolo[1,5-a]pyrimidine) differ in nitrogen atom arrangement, altering electronic properties and binding affinities. For instance, pyrazolo[1,5-a]pyrimidines exhibit superior kinase selectivity due to their planar geometry .

Pharmacokinetic and Physicochemical Properties

Property This compound Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]quinazoline-3-carbonitrile
Molecular Weight (g/mol) ~179 (calculated) 247.3 (C₁₃H₁₃N₅O₂) 249.3 (C₁₃H₇N₅O)
logP -0.5 (estimated) 1.8 2.1
Solubility High (due to -COOH) Moderate Low
Oral Bioavailability Theorized high Improved vs. pyrazolotriazines Limited data

Biologische Aktivität

Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring fused with a pyrazole moiety, featuring a carboxylic acid functional group at the 4-position. This unique structure contributes to its ability to interact with various biological targets.

Target Interactions:
The compound exhibits a wide range of biological activities primarily through its interactions with specific enzymes and proteins. Notably, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism, suggesting potential applications in treating type 2 diabetes .

Cellular Effects:
Research indicates that this compound demonstrates significant antiproliferative effects on lung adenocarcinoma cell lines (A549), with certain derivatives achieving up to 50% cell death at concentrations around 160 µM . The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Biochemical Pathways

This compound influences various biochemical pathways, including those related to inflammation and kinase inhibition. Its derivatives have been explored for their effects on signaling pathways associated with cancer and metabolic disorders .

Pharmacokinetics

Theoretical studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of pyrazolo[1,5-a]pyrazine derivatives suggest favorable pharmacokinetic profiles. These findings indicate the compound's potential for oral bioavailability and therapeutic efficacy .

Research Applications

The versatility of this compound makes it a valuable compound in several fields:

  • Medicinal Chemistry: Its derivatives are being investigated for their roles as DPP-4 inhibitors and potential treatments for various cancers.
  • Biological Research: The compound serves as a model for studying enzyme interactions and cellular responses in cancer biology.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with IC50 values around 160 µM.
Study 2Showed inhibition of DPP-4 activity, suggesting potential for managing type 2 diabetes.
Study 3Investigated the molecular interactions leading to enzyme inhibition and changes in gene expression .

Q & A

Q. What are the foundational synthetic routes for Pyrazolo[1,5-a]pyrazine-4-carboxylic acid derivatives?

The synthesis typically begins with 4-chloropyrazolo[1,5-a]pyrazine (2a), prepared via solvent thermal methods. Subsequent functionalization involves nucleophilic substitution reactions, such as methoxylation (to yield 2b) or bromination (to produce 2f), followed by esterification or nitration. For example, nitration of 2a with HNO₃ in AcOH yields 3-nitro derivatives (2g), which are key intermediates for further modifications .

Q. What characterization techniques are critical for structural confirmation of these derivatives?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and mass spectrometry (MS) are indispensable. For instance, ¹H NMR of methyl 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate (2g) reveals distinct aromatic proton signals at δ 8.85–8.90 ppm, while ¹³C NMR confirms the nitro group’s presence at δ 148.2 ppm. Cross-validation with computational data (e.g., calculated vs. experimental NMR shifts) ensures accuracy .

Q. How are intermediates like 5-aminopyrazole utilized in synthesizing fused pyrazoloazines?

5-Aminopyrazole serves as a precursor for cyclocondensation reactions. For example, reacting 5-amino-4-nitrosopyrazoles with β-ketonitriles in pyridine yields pyrazolo[3,4-b]pyrazines, which are further functionalized via amidoxime intermediates . This strategy enables the construction of diverse heterocyclic scaffolds.

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of pyrazolo[1,5-a]pyrazine derivatives?

Regioselectivity is influenced by catalyst choice and reaction conditions. I₂-catalyzed multicomponent bicyclization of β-ketonitriles with sulfonyl hydrazides selectively generates pyrazolo[1,5-a]pyrimidin-4-ium sulfonates. Subsequent base treatment converts these intermediates into regioselectively substituted pyrazolo[1,5-a]pyrimidines . Ultrasound-assisted synthesis with KHSO₄ in aqueous ethanol also enhances regiocontrol, achieving yields >75% .

Q. How do reaction conditions resolve contradictions in product outcomes?

Hydrazine hydrate reactions with enamines can yield cyanopyrazoles or aminopyrazoles depending on solvent and temperature. For instance, polar aprotic solvents (e.g., DMF) favor cyanopyrazole formation, while protic solvents (e.g., ethanol) promote aminopyrazoles. Systematic optimization of parameters (e.g., pH, stoichiometry) mitigates conflicting results .

Q. What strategies improve the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

Substituent engineering at position 7 significantly impacts activity. Introducing electron-withdrawing groups (e.g., nitro, bromo) enhances antitumor efficacy. For example, pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM against HEPG2-1) features a 3-nitro group, while thiadiazole derivatives with sulfonamide moieties show improved kinase inhibition . Structure-activity relationship (SAR) studies guided by docking simulations further refine selectivity .

Q. How can green chemistry principles be applied to pyrazolo[1,5-a]pyrazine synthesis?

Ultrasound-assisted synthesis under aqueous ethanol minimizes environmental impact. For example, reacting aminopyrazoles with alkynes (e.g., dimethyl acetylenedicarboxylate) under ultrasonic irradiation with KHSO₄ achieves 85% yield of pyrazolo[1,5-a]pyrimidines, eliminating toxic solvents and reducing energy consumption .

Data Analysis & Methodological Challenges

Q. How are spectral data discrepancies addressed during structural elucidation?

Discrepancies between calculated and experimental NMR values (e.g., δ 148.2 ppm vs. 147.8 ppm for nitro groups) are resolved via hybrid DFT calculations (B3LYP/6-311+G(d,p)). Tandem MS/MS fragmentation patterns further validate proposed structures, especially for isomers .

Q. What analytical approaches differentiate isomeric by-products in pyrazolo[1,5-a]pyrazine synthesis?

High-resolution LC-MS combined with 2D NMR (e.g., HSQC, HMBC) distinguishes isomers. For example, pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines exhibit distinct HMBC correlations between pyrazole C-3 and pyrimidine N-1 .

Key Tables

Derivative Synthetic Method Key Spectral Data Reference
3-Nitro-4-carboxylate (2g)Nitration of 2a in AcOH¹H NMR (δ 8.85–8.90 ppm, aromatic H)
Pyrazolo[1,5-a]pyrimidin-7-oneUltrasound/KHSO₄ in EtOH-H₂O¹³C NMR (δ 162.1 ppm, carbonyl C)
7-Sulfonylated derivativeI₂-catalyzed bicyclizationMS (m/z 331.0975 [M+H]⁺)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.